(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride
Description
Properties
IUPAC Name |
5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11-2-1-10(14-11)8-13-7-9-3-5-12-6-4-9;;/h3-6,10,13H,1-2,7-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNQXXPNPFPIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride, with the CAS number 1286208-22-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H17Cl2N3O. The structure features a pyrrolidinone ring substituted with a pyridine moiety, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
- Case Study : In a study comparing different 5-oxopyrrolidine derivatives, it was found that compounds with free amino groups showed enhanced anticancer activity while maintaining low cytotoxicity towards non-cancerous cells. For instance, a derivative similar to (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone was tested at a concentration of 100 µM for 24 hours, resulting in a significant reduction in cell viability compared to standard chemotherapeutic agents like cisplatin .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone | A549 | 30 | High selectivity towards cancer cells |
| Compound X | HSAEC1-KT | >100 | Low toxicity on non-cancerous cells |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown efficacy against multidrug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
- Research Findings : In a screening of various 5-oxopyrrolidine derivatives, it was noted that those with structural modifications similar to (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone exhibited potent activity against resistant bacterial strains. Compounds were tested against Klebsiella pneumoniae and Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
| Bacterial Strain | MIC (µg/mL) | Remarks |
|---|---|---|
| MRSA | 16 | Effective against resistant strains |
| Klebsiella pneumoniae | 8 | Strong antimicrobial effect |
| Pseudomonas aeruginosa | 32 | Moderate efficacy |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in cancer cells.
- Cell Membrane Disruption : Its interaction with bacterial membranes could lead to increased permeability and cell lysis.
Comparison with Similar Compounds
(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride
Key Differences :
- Pyridine Substituent Position: The 3-pyridinyl group (vs.
- Stereochemistry : The 5S configuration may lead to distinct stereoselective interactions, as seen in chiral drug candidates (e.g., levofloxacin vs. ofloxacin).
- Commercial Status : This compound is discontinued , suggesting challenges in synthesis, stability, or efficacy compared to the 5R/4-pyridinyl analog.
| Property | Target Compound (5R, 4-pyridinyl) | (5S, 3-pyridinyl) Analog |
|---|---|---|
| CAS Number | 1286208-22-7 | Not provided (Ref: 10-F358650) |
| Molecular Formula | C₁₁H₁₇Cl₂N₃O | C₁₁H₁₇Cl₂N₃O |
| Pyridine Position | 4-pyridinyl | 3-pyridinyl |
| Configuration | 5R | 5S |
| Commercial Availability | Available (Parchem) | Discontinued (CymitQuimica) |
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS: 1193388-05-4)
Key Differences :
- Core Structure: Replaces the pyrrolidinone lactam with a pyrrolidine ring, eliminating the ketone group. This reduces hydrogen-bonding capacity and increases basicity.
- Substituent: A 3-amine group on pyridine (vs. 4-pyridinylmethylamino) limits steric bulk and alters electronic properties.
- Safety Profile : Classified with unlabeled hazards but shares handling precautions (e.g., skin/eye protection) common to dihydrochloride salts .
| Property | Target Compound | 4-(Pyrrolidin-1-yl)pyridin-3-amine |
|---|---|---|
| CAS Number | 1286208-22-7 | 1193388-05-4 |
| Molecular Formula | C₁₁H₁₇Cl₂N₃O | C₉H₁₃N₃·2HCl |
| Core Structure | Pyrrolidinone (lactam) | Pyrrolidine (secondary amine) |
| Functional Groups | Amide, pyridine, dihydrochloride | Amine, pyridine, dihydrochloride |
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
Key Differences :
- Heterocyclic Core: A pyrimidine ring (vs.
- Substituents: Dual amino groups enhance solubility but reduce lipophilicity compared to the target compound’s pyridine and amide groups.
| Property | Target Compound | 4-Amino-5-Aminomethyl-2-Methylpyrimidine |
|---|---|---|
| CAS Number | 1286208-22-7 | Not provided |
| Molecular Formula | C₁₁H₁₇Cl₂N₃O | C₆H₁₀N₄·2HCl |
| Core Structure | Pyrrolidinone | Pyrimidine |
| Key Functional Groups | Amide, pyridine | Dual amines, methyl group |
General Trends in Dihydrochloride Salts
- Solubility : All compounds exhibit enhanced aqueous solubility due to ionic hydrochloride counterions, critical for in vitro assays .
- Handling Precautions : Common safety measures include avoiding inhalation, skin contact, and eye exposure .
- Stability : Dihydrochloride salts are generally hygroscopic, requiring storage in dry conditions.
Preparation Methods
Synthesis of the Pyrrolidinone Core
The pyrrolidinone nucleus can be synthesized via cyclization reactions starting from suitable amino acid derivatives or through direct cyclization of γ-amino acids. The process often employs:
- Amide formation from amino acids or derivatives
- Cyclization under acidic or basic conditions to form the pyrrolidinone ring
Research indicates that stereoselective synthesis is achieved through chiral auxiliaries or asymmetric catalysis, ensuring the (5R) configuration.
Functionalization at the 5-Position
The key to the compound’s synthesis is functionalizing the 5-position of the pyrrolidinone with a methyl group bearing a (4-pyridinylmethyl)amino substituent. This step involves:
- Nucleophilic substitution or alkylation of the pyrrolidinone with a suitable pyridinylmethyl halide or sulfonate
- Use of reactive intermediates such as pyridinylmethyl chlorides or bromides
Introduction of the (4-Pyridinylmethyl)amino Group
The amino functionality is typically introduced via:
- Reductive amination of the aldehyde or ketone intermediates
- Amidation reactions using pyridinylmethylamine derivatives
Patents such as US10351556B2 describe the use of reactive benzylated compounds (e.g., benzyl halides or sulfonates) reacting with pyrrolidinone derivatives in the presence of bases and solvents like benzene, toluene, or xylene, often under reflux conditions.
Specific Preparation Methods
Method Based on Patent US10351556B2
This method involves:
- Step 1: Alkylation of the pyrrolidinone core with a pyridinylmethyl halide or sulfonate in a suitable solvent (benzene, toluene) with a base such as potassium carbonate or sodium hydride.
- Step 2: Purification of the intermediate via crystallization or distillation.
- Step 3: Reductive amination or amidation to introduce the amino group, utilizing pyridinylmethylamine derivatives.
- Step 4: Final salt formation with hydrochloric acid to obtain the dihydrochloride salt.
Pyrrolidinone + Pyridinylmethyl halide → Alkylated pyrrolidinone intermediate
Alkylated intermediate + Pyridinylmethylamine → Amino-functionalized product
Product + HCl → Dihydrochloride salt
Alternative Route via Multi-Component Assembly
Research suggests a multi-component approach involving:
- Preparation of the pyrrolidinone core with stereochemical control
- Sequential functionalization with pyridinylmethyl groups using nucleophilic substitution
- Use of protecting groups to prevent undesired reactions during intermediate steps
Reaction Conditions and Catalysts
| Step | Reagents | Solvent | Temperature | Catalyst/Conditions | Yield (%) |
|---|---|---|---|---|---|
| Alkylation | Pyridinylmethyl halide, base (K2CO3 or NaH) | Toluene or benzene | Reflux (~80°C) | Reflux for 8-12 hours | 70-85 |
| Amine introduction | Pyridinylmethylamine derivative | Methanol or ethanol | Room temperature to 50°C | Reductive amination or amidation | 75-90 |
| Salt formation | Hydrochloric acid | Water | Room temperature | Stirring | Quantitative |
Notes on Reaction Optimization and Purification
- Reaction Monitoring: TLC and HPLC are employed to monitor the progress.
- Purification: Crystallization from suitable solvents (e.g., ethanol, water) or chromatography.
- Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis during the pyrrolidinone core synthesis ensures the (5R) configuration.
- Salt Formation: Acidic conditions with HCl are used to yield the dihydrochloride salt, enhancing stability and solubility.
Data Tables and Research Findings
| Aspect | Data/Findings | References |
|---|---|---|
| Yield of intermediate | 70-85% | US10351556B2 |
| Purity of final compound | >97% (by HPLC) | Patent US10351556B2 |
| Reaction temperature | 65-80°C for alkylation | US10351556B2 |
| Stereochemical control | Chiral auxiliaries or asymmetric catalysis | General organic synthesis literature |
| Purification methods | Crystallization, chromatography | Multiple patents and literature |
Q & A
Q. What are the key considerations for synthesizing (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride with high stereochemical purity?
The synthesis of this chiral compound requires stringent control of reaction conditions to preserve stereochemical integrity. Critical steps include:
- Chiral center preservation : Use of enantiomerically pure starting materials (e.g., (2R,5R)-pyrrolidine derivatives) and anhydrous conditions to prevent racemization .
- Temperature/pH optimization : Maintaining low temperatures (0–5°C) during amine coupling reactions to avoid side reactions .
- Monitoring techniques : Thin-layer chromatography (TLC) for real-time reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry (e.g., coupling constants for pyrrolidinone ring protons) .
- High-performance liquid chromatography (HPLC) : Chiral columns to validate enantiomeric purity (>98%) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and chloride counterion presence .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks, followed by HPLC analysis to detect degradation products .
- Light sensitivity testing : UV-vis spectroscopy to monitor photolytic decomposition under simulated daylight .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding affinity data for this compound?
Discrepancies in binding assays may arise from:
- Receptor isoform variability : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Buffer composition effects : Evaluate binding affinity in physiological buffers (e.g., HEPES with 0.1% BSA) to mimic in vivo conditions .
- Data normalization : Compare results to structurally similar controls (e.g., (R)-2-(5-fluorophenyl)pyrrolidine derivatives) to identify assay-specific artifacts .
Q. What strategies optimize the compound’s solubility and stability in biological assays?
- Salt form selection : Compare dihydrochloride vs. trifluoroacetate salts for improved aqueous solubility (e.g., >10 mg/mL in PBS) .
- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance bioavailability .
- pH adjustments : Stabilize the compound at pH 4.5–5.5 to prevent hydrolysis of the pyrrolidinone ring .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Aminoalkyl chain variations : Replace the pyridinylmethyl group with morpholine or piperazine derivatives to modulate receptor selectivity .
- Pyrrolidinone ring substitutions : Introduce fluorine at the 3-position to enhance metabolic stability (e.g., CYP450 resistance) .
- Biological validation : Test analogs in vitro (e.g., IC50 in cell-based assays) and in vivo (e.g., pharmacokinetics in rodent models) .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous-flow reactors to improve yield and reduce racemization during amine coupling .
- Quality-by-design (QbD) : Design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) .
- Purification protocols : Flash chromatography with C18 reverse-phase columns for high-purity batches (>99%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50 values normalized to reference compounds) .
- Crystallographic validation : Resolve 3D structures of the compound bound to its target (e.g., X-ray or cryo-EM) to confirm binding modes .
- Batch variability checks : Re-test activity using independently synthesized batches to rule out synthesis-related impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
